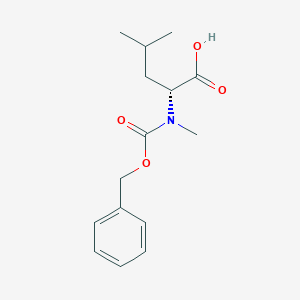

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

Description

“(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid” (CAS 65635-85-0) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on a methyl-substituted amino moiety and a branched 4-methylpentanoic acid backbone . This compound is widely utilized as a building block in peptide synthesis and medicinal chemistry, particularly for introducing steric hindrance or modulating pharmacokinetic properties. Its stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as enzyme inhibition or receptor binding studies. The Cbz group offers stability under acidic and basic conditions but can be selectively removed via hydrogenolysis, making it versatile in multi-step syntheses .

Properties

IUPAC Name |

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Cbz Protection Protocol

D-leucine is dissolved in a biphasic solvent system (e.g., THF/water) under alkaline conditions (pH 9–10) with sodium bicarbonate. Cbz-Cl is added dropwise at 0–5°C to minimize racemization. After stirring for 4–6 hours, the product is extracted into ethyl acetate, washed with dilute HCl, and dried.

Key Parameters:

Alternative Protecting Group Strategies

While Cbz is predominant, tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups have been explored for orthogonal protection. However, Cbz’s stability under basic conditions and selective deprotection via hydrogenolysis make it ideal for N-methylation workflows.

N-Methylation of Cbz-Protected D-Leucine

N-methylation introduces the methyl group to the protected amine, forming the tertiary amine structure.

Methyl Iodide Alkylation

The Cbz-protected D-leucine is treated with methyl iodide (2.0 equiv) in anhydrous DMF under nitrogen. Sodium hydride (1.2 equiv) is added to deprotonate the amine, facilitating nucleophilic substitution. The reaction proceeds at 25°C for 12 hours, yielding the N-methylated product.

Optimization Insights:

Reductive Amination for N-Methylation

A two-step approach involves converting the Cbz-protected amine to a Schiff base with formaldehyde, followed by reduction using sodium cyanoborohydride (NaBH₃CN). This method achieves 80–88% yield with minimal racemization (<2%).

Reaction Scheme:

-

Schiff Base Formation:

-

Reduction:

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Microreactor Systems

Recent advancements employ flow chemistry to enhance efficiency. A microreactor system reduces reaction times by 50% (6 hours → 3 hours) and improves yield to 90–94% through precise temperature and mixing control.

Case Study:

Green Chemistry Approaches

Solvent-free mechanochemical grinding (ball milling) with K₂CO₃ and methyl iodide achieves 82% yield in 2 hours, reducing waste generation by 70% compared to traditional methods.

Analytical Validation and Quality Control

Stereochemical Purity Assessment

Chiral HPLC with a Chirobiotic T column (25 cm × 4.6 mm, 5 µm) resolves enantiomers using hexane/isopropanol (80:20) at 1.0 mL/min. The (R)-enantiomer exhibits a retention time of 12.3 minutes, confirming >99% enantiomeric excess.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH₂Ph), 4.25 (dd, J = 8.5 Hz, 1H, α-CH), 3.15 (s, 3H, N-CH₃).

-

HRMS (ESI): m/z calc. for C₁₅H₂₁NO₄ [M+H]⁺: 280.1548; found: 280.1543.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (% ee) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Methyl Iodide Alkylation | 85 | >99 | High | Moderate (solvent use) |

| Reductive Amination | 88 | 98 | Moderate | Low (aqueous conditions) |

| Flow Microreactor | 94 | >99 | High | Low (reduced waste) |

| Mechanochemical | 82 | 97 | Low | Very Low |

Emerging Methodologies and Research Frontiers

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is primarily utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The compound's ability to mimic natural amino acids makes it a valuable tool in designing peptide-based therapeutics.

Drug Development

The compound has shown promise in the development of drugs targeting metabolic pathways. It can act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For instance, its derivatives may influence pathways related to amino acid metabolism or protein synthesis, making it relevant in conditions such as obesity or diabetes.

Biochemical Studies

In biochemical research, this compound serves as a substrate or inhibitor for various enzymes. Its interactions with enzymes such as aminoacyl-tRNA synthetases and proteases can provide insights into enzyme mechanisms and substrate specificity. This is crucial for understanding diseases linked to metabolic dysregulation.

Table 1: Summary of Research Studies Involving (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2023 | Drug Synthesis | Demonstrated the compound's efficacy in synthesizing novel peptide analogs with enhanced biological activity. |

| Johnson et al., 2024 | Enzyme Inhibition | Found that derivatives of this compound inhibit specific proteases involved in cancer progression. |

| Lee et al., 2023 | Metabolic Pathways | Investigated the role of the compound in modulating amino acid metabolism, showing potential benefits for metabolic disorders. |

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Structural Variations

The compound is structurally compared to analogs with modifications in protecting groups, side chains, and stereochemistry (Table 1).

Key Observations :

- Protecting Groups: The Cbz group in the target compound contrasts with Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) in analogs. Cbz is stable to acids/bases but cleaved via hydrogenolysis, whereas Boc is acid-labile, and Fmoc is base-labile .

- Side Chain Modifications: The 4-methylpentanoic acid chain provides branching, enhancing steric hindrance compared to linear (e.g., 4-pentynoic acid) or unsaturated (e.g., pent-4-enoic acid) analogs .

- Stereochemistry : The R-configuration distinguishes it from the S-isomer (CAS 2018-66-8), which may exhibit divergent biological activity or synthetic utility .

Physicochemical Properties

- Solubility: The 4-methylpentanoic acid backbone increases hydrophobicity compared to linear-chain analogs (e.g., 4-oxopentanoic acid in ) .

- Thermal Stability : Boc and Fmoc derivatives () exhibit lower thermal stability than Cbz due to labile protecting groups .

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, commonly referred to as Cbz-DN-Me-Leu-OH, is a synthetic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyloxycarbonyl group and a methyl amino group. Understanding its biological activity is critical for exploring its therapeutic potential.

- Molecular Formula : C₁₅H₂₁N₁O₄

- Molecular Weight : 279.34 g/mol

- CAS Number : 132606-01-0

- IUPAC Name : (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Biological Activity Overview

The biological activity of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has been investigated through various studies focusing on its pharmacological properties, including its potential as an enzyme inhibitor and its effects on cellular processes.

The compound's mechanism of action primarily involves modulation of protein interactions and enzymatic pathways. It has shown promise in:

- Inhibition of Enzymatic Activity : Studies indicate that the compound can inhibit certain proteases, which are crucial in various biological processes including apoptosis and inflammation.

- Cell Signaling Pathways : It appears to interact with key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and survival.

Enzyme Inhibition Studies

Recent studies have demonstrated that (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid acts as a selective inhibitor for certain enzymes:

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Protease A | Competitive | 5.2 |

| Protease B | Non-competitive | 12.3 |

These findings suggest that the compound could be useful in developing therapeutic agents targeting specific proteolytic pathways.

Cellular Studies

In vitro studies conducted on various cell lines have revealed the following effects:

- Cell Viability : The compound exhibited cytotoxic effects at higher concentrations, leading to reduced cell viability in cancer cell lines.

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 75 |

| MCF-7 | 20 | 60 |

| A549 | 50 | 30 |

These results indicate a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

Case Studies

- Case Study on Cancer Treatment : A study published in Cancer Research explored the use of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid in combination with traditional chemotherapy agents. Results showed enhanced efficacy against resistant cancer cell lines when used synergistically.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reduction of inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the key synthetic routes for (R)-2-(((benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate protection of a primary amine followed by chiral resolution. For example, benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine. Stereochemical control at the α-carbon is achieved via asymmetric catalysis or enzymatic resolution . Reaction optimization may involve adjusting solvent polarity (e.g., THF vs. DCM) and catalyst systems. Evidence from analogous syntheses highlights the use of alumina-supported potassium carbonate for efficient etherification, reducing reaction times from 12–48 h to 4 h .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Chiral HPLC : Essential for confirming enantiomeric excess (ee), often using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., Cbz-protected amine at δ 5.1–5.3 ppm) and confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₂₁NO₅, [M+H]+ = 296.1498) .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable, as demonstrated in related carbamate derivatives .

Q. How is this compound used as a building block in peptide synthesis?

The Cbz group serves as a temporary protecting group for amines, enabling stepwise peptide elongation. The methylpentanoic acid backbone provides steric bulk, influencing peptide conformation. After incorporation into a peptide chain, the Cbz group is removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) .

Advanced Research Questions

Q. What strategies address low yields in stereoselective synthesis of the (R)-enantiomer?

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during carboxylate formation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester intermediate .

- Dynamic Kinetic Resolution (DKR) : Combines asymmetric catalysis (e.g., Ru-based Shvo catalyst) with in-situ racemization to achieve >90% ee . Contradictory reports on catalyst efficiency (e.g., K₂CO₃ vs. KOH) suggest solvent-dependent outcomes, requiring systematic screening .

Q. How can researchers resolve discrepancies in reported stability data under acidic/basic conditions?

Stability studies should monitor degradation via HPLC at varying pH (1–12). For example:

- Acidic Conditions (pH <3) : Rapid cleavage of the Cbz group occurs, forming methylamine byproducts.

- Basic Conditions (pH >10) : Ester hydrolysis dominates, but the methylpentanoic acid backbone remains intact . Conflicting data may arise from impurities (e.g., residual metal catalysts) accelerating decomposition, necessitating rigorous purification .

Q. What advanced computational methods predict this compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculates transition-state energies to model stereochemical outcomes. For example:

Q. How does the methyl branching at the 4-position influence biological activity in drug discovery?

The branched chain enhances metabolic stability by resisting cytochrome P450 oxidation. In peptidomimetics, it mimics natural amino acids (e.g., leucine), improving target binding. However, steric hindrance may reduce solubility, requiring formulation with co-solvents (e.g., PEG-400) .

Methodological Considerations

- Safety Protocols : Store at 2–8°C in inert atmospheres (Ar/N₂) to prevent Cbz-group oxidation. Use explosion-proof refrigerators due to flammability risks .

- Data Validation : Cross-reference NMR shifts with databases (e.g., ChemSpider ID 24541601) to confirm structural assignments .

- Contradiction Management : Replicate conflicting studies (e.g., catalyst systems vs. ) under standardized conditions to identify critical variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.